Hitomi Ashikawa,
Hinako Mogi,
Takuya Honda,
Hiroyuki Nakamura,
Toshihiko Murayama
PMID: 33503462
DOI:
10.1016/j.ejphar.2021.173907
Abstract
Niemann-Pick disease type C (NPC) is caused by a loss of function of either NPC1 or NPC2 protein, resulting in the accumulation of unesterified, free-cholesterol (free-C) in cells/tissues and thus leading to cell/tissue damage. In the brain of patients/animals with NPC, as a consequence of the accumulation of free-C in late endosomes/lysosomes (LE/LY) in cells, multiple lipids including complex sphingolipids are accumulated, and almost all patients/animals ultimately develop progressive/fatal neurodegeneration. Several reagents that are considered to act in the brain show beneficial effects on NPC-model animals. In the present study, we investigated the effects of antiepileptic drugs, such as primidone and valproic acid, on the accumulation of free-C in NPC1-null CHO cells and NPC1* fibroblasts, human fibroblasts established from a patient with NPC1 mutation. Like valproic acid, treatment with primidone reduced free-C levels in LE/LY in NPC1-null/mutant cells. Down-regulation of cholesterol ester levels in NPC1-null cells and up-regulation of HMG-CoA reductase and low-density lipoprotein receptor mRNA levels in NPC1* cells were partially recovered by primidone treatment. Thus, primidone was suggested to enhance free-C trafficking from LE/LY to endoplasmic reticulum in NPC1-null/mutant cells. In NPC1-null mice, oral application of primidone (100 mg/kg/day) extended lifespan by approximately 5 days, although the first days showing ataxia, a typical symptom of neuromotor dysfunction, were not affected. Our findings suggest the potential of primidone for the treatment of NPC.
Jiaxin Liu,
Mengmeng Zhao,
Zhenghao Chen,
Yang Xu,
Liqiang Guo,
Shaoyong Wang,
Yan Li,
Benkang Shi,
Xiulin Zhang,
Xiao-Dong Jin
PMID: 33417951
DOI:
10.1016/j.lfs.2020.118967
Abstract
Sensory nerve activation modulates ureteral contractility by releasing neuropeptides including CGRP and neurokinin A (NKA). TRPM3 is a recently discovered thermosensitive channel expressed in nociceptive sensory neurons, and plays a key role in heat nociception and chronic pain. The aim of this study is to examine the role of TRPM3 activation in human ureter motility.
Human proximal ureters were obtained from fourteen patients undergoing nephrectomy. Spontaneous or NKA-evoked contractions of longitudinal ureter strips were recorded in an organ bath. Ureteral TRPM3 expression was examined by immunofluorescence.
Spontaneous contractions were observed in 60% of examined strips. TRPM3 activation using pregnenolone sulphate (PS) or CIM0216 (specific TRPM3 agonists) dose-dependently reduced the frequency of spontaneous and NKA-evoked contractions, with IC50s of 241.7 μM and 4.4 μM, respectively. The inhibitory actions of TRPM3 agonists were mimicked by CGRP (10 to 100 nM) or a cAMP analogue (8-Br-cAMP; 1 mM). The inhibitory actions of TRPM3 agonists (300 μM PS or 30 μM CIM0216) were blocked by pretreatment with primidone (TRPM3 antagonist; 30 μM), tetrodotoxin (sodium channel blocker; 1 μM), olcegepant (CGRP receptor antagonist; 10 μM), or H89 (non-specific PKA inhibitor; 30 μM). TRPM3 was co-expressed with CGRP in nerves in the sub-urothelial and intermuscular regions of the ureter.
TRPM3 channels expressed on sensory terminals of the human ureter involve in inhibitory sensory neurotransmission and modulate ureter motility via the CGRP-cAMP-PKA signal pathway. Targeting TRPM3 may be a pharmacological strategy for promoting the ureter stone passage.
María Sáez-Torres de Vicente,
Pablo Martínez Puig,
Luisa Valverde Toresano
PMID: 32248996
DOI:
10.1016/j.medcli.2019.12.024
Abstract
Thierry P I J M Canisius,
J W P Hans Soons,
Pauline Verschuure,
Emmeke A Wammes-van der Heijden,
Rob P W Rouhl,
H J Marian Majoie
PMID: 32045349
DOI:
10.1515/cclm-2019-0784
Abstract
Background Therapeutic drug monitoring (TDM) of antiepileptic drugs (AEDs) can serve as a valuable tool in optimising and individualising epilepsy treatment, especially in vulnerable groups such as pregnant women, the elderly and children. Unfortunately, TDM is often performed suboptimally due to limitations in blood collection. Therefore, we investigated volumetric absorptive micro sampling (VAMS) - a new home-sampling technique. We aimed to evaluate VAMS to determine and quantify the different AEDs and concentrations of 16 different AEDs in whole blood collected by VAMS. Methods Patient blood samples (n = 138) were collected via venepunctures at the Academic Centre for Epileptology Kempenhaeghe. AED concentrations were determined, and these concentrations were used to compare the VAMS method (whole blood) with the conventional method (serum). In addition, the recovery was examined as well as the impact of haematocrit. Finally, AED-spiked blood was used to test the stability of the AEDs inside the micro-sampler devices over a period of time and whether temperature had an effect on the stability. Results VAMS allows for an accurate detection of 16 different AEDs within 2 days after sampling. Deviation in recovery was less than 10% and high correlations were found between VAMS and conventional sampling. Moreover, haematocrit does not have an effect with values between 0.3 and 0.5 (L/L). Finally, although storage temperature of VAMS does affect some AEDs, most are unaffected. Conclusions VAMS enables an accurate detection of a wide variety of AEDs within 2 days after sampling.
Yuru Wang,
Marie Couet,
Leonardo Gutierrez,
Sébastien Allard,
Jean-Philippe Croué
PMID: 31962269
DOI:
10.1016/j.watres.2019.115463
Abstract
The presence of Dissolved Organic Matter (DOM) can exert a strong influence on the effectiveness of the UV/chlorine process. This study examined the impact of five DOM isolates with different characteristics on the degradation kinetics of model contaminant primidone (PM) during UV/chlorine treatment. The formation of Disinfection By-Products (DBPs) from DOM after 15-min UV/chlorine treatment followed by 24 h chlorination was investigated and compared with chlorination alone. The use of chemical probes and radical scavengers revealed that
OH and ClO• were the main radical species responsible for the loss of PM at acidic and alkaline conditions, respectively. All tested DOM isolates significantly inhibited the decay of PM. A strong negative correlation (>0.93) was observed between the decay rate constants of PM and SUVA of DOM isolates, except for EfOM isolate, which induced the strongest inhibitory effect due to its higher abundance in sulfur-containing functional groups (i.e., sink of
OH/Cl
radicals). Compared with chlorination, the formation of Adsorbable Organic Chlorine (AOCl) and Trichloromethane (TCM) during the UV/Chlorine process was enhanced and hindered for low SUVA isolates and high SUVA DOM, respectively. However, Dichloroacetonitrile (DCAN) formation was generally lower for all isolates except for Ribou Reservoir DOM at pH 8.4 because of its high reactive nitrogenous DBP precursors at caustic conditions. However, when normalized to the chlorine consumed, the UV/Chlorine process always led to a lower DBPs formation compared with chlorination alone.
Soumya Sharma,
Sanjay Pandey
PMID: 31575730
DOI:
10.1136/postgradmedj-2019-136647
Abstract
Essential tremor is the most common cause of tremor involving upper limbs, head and voice. The first line of treatment for limb tremor is pharmacotherapy with propranolol or primidone. However, these two drugs reduce the tremor severity by only half. In medication refractory and functionally disabling tremor, alternative forms of therapy need to be considered. Botulinum toxin injections are likely efficacious for limb, voice and head tremor but are associated with side effects. Surgical interventions include deep brain stimulation; magnetic resonance-guided focused ultrasound and thalamotomy for unilateral and deep brain stimulation for bilateral procedures. Recent consensus classification for essential tremor has included a new subgroup, 'Essential tremor plus', who have associated subtle neurological 'soft signs', such as dystonic posturing of limbs and may require a different treatment approach. In this review, we have addressed the current management of essential tremor with regard to different anatomical locations of tremor as well as different modalities of treatment.
Luiz Felipe R Vasconcellos,
Daniel Nassif,
Mariana Spitz
PMID: 31478998
DOI:
10.1097/NRL.0000000000000240
Abstract
Dupuytren, Ledderhose, and Peyronie diseases are chronic fibrotic conditions related to progressive fibrosis of the palmar fascia, plantar fascia, and tunica albuginea, respectively. These conditions have been associated with antiepileptic drug use, mainly phenobarbital and primidone.
A 71-year-old man developed simultaneous Dupuytren, Ledderhose, and Peyronie diseases after primidone use for essential tremor.
There are a few reports associating barbiturate use to connective tissue disorders, and some suggest that drug withdrawal may result in a better prognosis. Therefore, physicians must be aware of such adverse events when caring for patients on long-term barbiturate use.
Yingjie Liu,
Shuwen Yan,
Lushi Lian,
Jianzhong Ma,
Huaxi Zhou,
Weihua Song
PMID: 31450049
DOI:
10.1016/j.scitotenv.2019.133826
Abstract
Pharmaceutical and personal care products (PPCPs) are a group of emerging contaminants that have frequently been detected in aqueous environments. Phototransformation driven by solar irradiation is one of the most important natural processes for the elimination of PPCPs. In this study, primidone (PMD) was chosen as a model "photorefractory" compound. A series of experiments were conducted to assess if reactive intermediates (RIs), such as hydroxyl radical (HO), singlet oxygen (
O
), and triplet states of dissolved organic matter (
DOM
), inhibited or enhanced the photochemical transformation of PMD under simulated solar irradiation. The results indicate that HO plays a key role in the photodegradation of PMD and that dissolved oxygen can affect the degradation rate of PMD by promoting HO formation. Our results demonstrated that PMD can not only react with free HO (HO
) but also react with lower-energy hydroxylation agents (HO
). The contributions of HO
and HO
to PMD degradation in various dissolved organic matter (DOM) solutions were estimated by a methane-quenching experiment. The results indicated that the HO
species were important in the photodegradation of "photorefractory" compounds. The bimolecular reaction rate constant of the reaction of free HO with PMD was measured as (5.21 ± 0.02) × 10
M
s
by using electron pulse radiolysis. Furthermore, PMD was used as a probe to estimate the steady-state concentration of HO
in various DOM solutions. Using the multivariate statistical strategies of orthogonal projection to latent structures discriminant analysis (OPLS-DA) and hierarchical clustering, 28 photochemical transformation products (TPs) of PMD were successfully identified from the DOM matrix.
Theresa Riebeling,
Kunzah Jamal,
Rebecca Wilson,
Benedikt Kolbrink,
Friedrich Alexander von Samson-Himmelstjerna,
Caroline Moerke,
Laura Ramos Garcia,
Eileen Dahlke,
Friederike Michels,
Fred Lühder,
Domagoj Schunk,
Philipp Doldi,
Bartosz Tyczynski,
Andreas Kribben,
Charlotte Flüh,
Franziska Theilig,
Ulrich Kunzendorf,
Pascal Meier,
Stefan Krautwald
PMID: 33273695
DOI:
10.1038/s41418-020-00690-y
Abstract
The receptor-interacting serine/threonine protein kinase 1 (RIPK1) is a key mediator of regulated cell death and inflammation. Recent studies suggest that RIPK1 inhibition would fundamentally improve the therapy of RIPK1-dependent organ damage in stroke, myocardial infarction, kidney failure, and systemic inflammatory response syndrome. Additionally, it could ameliorate or prevent multi-organ failure induced by cytokine release in the context of hyperinflammation, as seen in COVID-19 patients. Therefore, we searched for a RIPK1 inhibitor and present the aromatic antiepileptic and FDA-approved drug primidone (Liskantin®) as a potent inhibitor of RIPK1 activation in vitro and in a murine model of TNFα-induced shock, which mimics the hyperinflammatory state of cytokine release syndrome. Furthermore, we detected for the first time RIPK1 activation in the respiratory tract epithelium of hospitalized patients who tested positive for SARS-CoV-2 infection. Our data provide a strong rationale for evaluating the drug primidone in conditions of hyperinflammation in humans.
Hortensia Alonso-Navarro,
Elena García-Martín,
José A G Agúndez,
Félix J Jiménez-Jiménez
PMID: 31976837
DOI:
10.2174/1570159X18666200124145743
Abstract
Essential Tremor (ET) is likely the most frequent movement disorder. In this review, we have summarized the current pharmacological options for the treatment of this disorder and discussed several future options derived from drugs tested in experimental models of ET or from neuropathological data.
A literature search was performed on the pharmacology of essential tremors using PubMed Database from 1966 to July 31, 2019.
To date, the beta-blocker propranolol and the antiepileptic drug primidone are the drugs that have shown higher efficacy in the treatment of ET. Other drugs tested in ET patients have shown different degrees of efficacy or have not been useful.
Injections of botulinum toxin A could be useful in the treatment of some patients with ET refractory to pharmacotherapy. According to recent neurochemical data, drugs acting on the extrasynaptic GABAA receptors, the glutamatergic system or LINGO-1 could be interesting therapeutic options in the future.